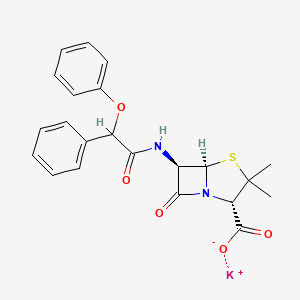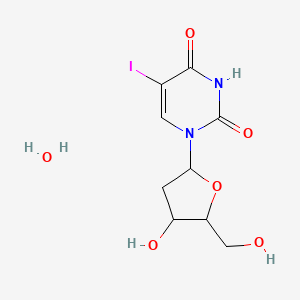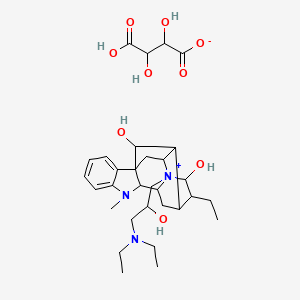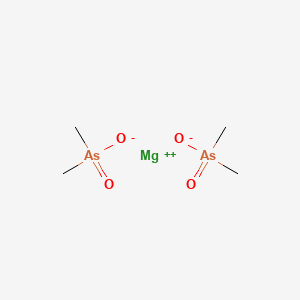
Fenbenicillin potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenbenicillin potassium salt is a semi-synthetic antibiotic derived from penicillin. It is known for its antibacterial properties and is used primarily in veterinary medicine. The compound is a potassium salt form of fenbenicillin, which is a derivative of 6-aminopenicillanic acid. Its molecular formula is C22H21KN2O5S, and it has a molecular weight of 464.58 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fenbenicillin potassium salt is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The synthesis involves the acylation of 6-aminopenicillanic acid with phenoxyphenylacetyl chloride in the presence of a base to form fenbenicillin. This is followed by the conversion of fenbenicillin to its potassium salt form using potassium hydroxide .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microbial strains capable of producing penicillin. The penicillin is then chemically modified to produce fenbenicillin, which is subsequently converted to its potassium salt form. The process includes steps such as extraction, purification, and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Fenbenicillin potassium salt undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the breakdown of the β-lactam ring.
Oxidation and Reduction: These reactions can modify the phenoxyphenylacetyl group, affecting the compound’s antibacterial activity.
Substitution: The phenoxyphenylacetyl group can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions, especially under acidic or basic conditions.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various organic reagents can be used to introduce different substituents.
Major Products Formed
Hydrolysis: Leads to the formation of penicilloic acid derivatives.
Oxidation and Reduction: Can result in modified phenoxyphenylacetyl derivatives.
Substitution: Produces a range of fenbenicillin derivatives with varying antibacterial properties.
Wissenschaftliche Forschungsanwendungen
Fenbenicillin potassium salt has several scientific research applications:
Chemistry: Used as a model compound to study β-lactam antibiotics and their reactivity.
Biology: Employed in studies involving bacterial cell wall synthesis and antibiotic resistance mechanisms.
Medicine: Investigated for its potential use in treating bacterial infections in animals.
Industry: Utilized in the development of new antibiotics and in the study of fermentation processes for antibiotic production
Wirkmechanismus
Fenbenicillin potassium salt exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This inhibition leads to the weakening of the cell wall and eventual lysis of the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Penicillin G potassium salt
- Penicillin V potassium salt
- Ampicillin sodium salt
- Amoxicillin sodium salt
Comparison
Fenbenicillin potassium salt is unique due to its phenoxyphenylacetyl group, which imparts specific antibacterial properties. Compared to penicillin G and penicillin V, fenbenicillin has a broader spectrum of activity against certain bacterial strains. Unlike ampicillin and amoxicillin, fenbenicillin is primarily used in veterinary medicine .
Eigenschaften
CAS-Nummer |
1177-30-6 |
|---|---|
Molekularformel |
C22H21KN2O5S |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxy-2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C22H22N2O5S.K/c1-22(2)17(21(27)28)24-19(26)15(20(24)30-22)23-18(25)16(13-9-5-3-6-10-13)29-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,23,25)(H,27,28);/q;+1/p-1/t15-,16?,17+,20-;/m1./s1 |
InChI-Schlüssel |
PKMOXICMFBKBOT-RQCGWANSSA-M |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)[O-])C.[K+] |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)OC4=CC=CC=C4)C(=O)[O-])C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-((R)-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12298656.png)
![Ruthenium, bis(2,2'-bipyridine-|EN1,|EN1')[[4,4'-([2,2'-bipyridine]-5,5'-diyl-|EN1,|EN1')bis[benzoato]](2-)]-, dihydrochloride](/img/structure/B12298657.png)


![N,N-dimethyl-5-(pyridin-2-ylmethyl)-1,2,3,3a,4,6,7,7a-octahydropyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B12298668.png)

![tert-butyl 3,5,7,7a-tetrahydropyrano[2,3-c]pyrrole-6(2H)-carboxylate](/img/structure/B12298681.png)
![4,6-Diamino-3-{[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy}-2-hydroxycyclohexyl 3-deoxy-3-(ethylamino)-4-C-methylpentopyranoside](/img/structure/B12298687.png)





